tert-Butyl (S)-Cetirizine is a derivative of cetirizine, a widely used antihistamine for treating allergic reactions. The introduction of the tert-butyl group enhances the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and altered metabolic profiles compared to cetirizine itself. This compound is of significant interest in pharmaceutical research due to its potential advantages in clinical applications.
tert-Butyl (S)-Cetirizine can be synthesized from cetirizine, which is derived from hydroxyzine, a common antihistamine. The synthesis typically involves the introduction of the tert-butyl group into the cetirizine molecule through various organic synthesis techniques.
tert-Butyl (S)-Cetirizine is classified as a histamine H1 receptor antagonist. It belongs to the category of second-generation antihistamines, which are known for their reduced sedative effects compared to first-generation counterparts.
The synthesis of tert-Butyl (S)-Cetirizine can be achieved through several methods, primarily focusing on alkylation and esterification processes:
The synthesis may utilize continuous flow reactors for industrial production, which enhances efficiency and scalability compared to traditional batch processes. Flow microreactor systems have shown promise in improving reaction yields and reducing waste.
The molecular formula for tert-Butyl (S)-Cetirizine is , with a molecular weight of approximately 388.88 g/mol. The structure features a bulky tert-butyl group that influences its interaction with biological targets.
The compound's structure can be represented as follows:
tert-Butyl (S)-Cetirizine can undergo various chemical reactions:
Common reagents used in these reactions include:
tert-Butyl (S)-Cetirizine functions primarily by blocking histamine H1 receptors. This blockade prevents histamine from binding and triggering allergic symptoms. The presence of the tert-butyl group may enhance the binding affinity to these receptors, leading to increased efficacy in alleviating allergic responses. The primary molecular target remains the histamine H1 receptor, with associated signaling pathways being inhibited as a result of this interaction .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography are commonly employed to characterize this compound .
tert-Butyl (S)-Cetirizine has several scientific applications:
tert-Butyl (S)-cetirizine is a chiral derivative of cetirizine where the carboxylic acid moiety (–COOH) is replaced by a tert-butyl ester group (–COOC(CH₃)₃). This modification transforms the hydrophilic carboxylate into a sterically bulky, hydrophobic functionality. The molecular formula is C₂₅H₃₃ClN₂O₃ (underivatized cetirizine: C₂₁H₂₅ClN₂O₃), with the tert-butyl group adding 60 mass units and altering electron distribution. The esterification stabilizes the molecule against decarboxylation and modulates its polarity, which is critical for applications in analytical standards or synthetic intermediates where lipophilicity enhances chromatographic separation or membrane permeability [5] [6]. Deuterated versions (e.g., tert-Butyl Cetirizine-d₈, C₂₅H₂₅D₈ClN₂O₃, MW 453.04) incorporate deuterium at eight hydrogen sites, typically on the tert-butyl or aromatic rings, to serve as internal standards in mass spectrometry by preserving chemical behavior while offering distinct isotopic signatures [5].
Table 1: Molecular Parameters of Cetirizine Derivatives
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 | Carboxylate, piperazine |
tert-Butyl (S)-Cetirizine | C₂₅H₃₃ClN₂O₃ | 448.99 | tert-Butyl ester, piperazine |
tert-Butyl Cetirizine-d₈ | C₂₅H₂₅D₈ClN₂O₃ | 453.04 | Deuterated tert-butyl ester |
Cetirizine contains a chiral center at the diphenylmethyl carbon, with the (S)-enantiomer (levocetirizine) exhibiting superior pharmacological activity over the (R)-form. In tert-Butyl (S)-cetirizine, the S configuration is retained, ensuring optimal binding to the histamine H₁ receptor. The chiral environment forces a specific orientation where the tert-butyl ester projects away from the binding pocket, minimizing steric clashes. Enantiomeric resolution of this derivative leverages techniques like chiral HPLC or cyclodextrin-based chromatography, where the tert-butyl group enhances diastereomeric interactions with chiral stationary phases. For instance, cyclodextrins form inclusion complexes where the bulky tert-butyl moiety influences host-guest binding kinetics, enabling baseline separation of enantiomers [6]. This is critical for synthesizing high-purity (S)-isomers for research, as racemization during esterification is mitigated by mild reaction conditions (e.g., DCC/DMAP catalysis) [5].
Table 2: Structural and Electronic Comparison with Analogues
Compound | logP | H-Bond Acceptors | Halogen Bonds | Steric Demand (ų) |
---|---|---|---|---|
tert-Butyl (S)-Cetirizine | 3.2 | 5 | 1 (Cl) | 390 |
Cetirizine | 2.5 | 6 | 1 (Cl) | 330 |
Hydroxyzine | 3.0 | 3 | 1 (Cl) | 370 |
Deschloro Cetirizine | 2.3 | 6 | 0 | 325 |
Density Functional Theory (DFT) calculations (B3LYP/6-311G*) reveal how *tert-butyl esterification perturbs cetirizine’s molecular landscape:
Table 3: Computational Parameters of Cetirizine Derivatives
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: